Sarpogrelate hydrochloride is a selective serotonin-2A (5-HT2A) receptor antagonist [ [], [], [], [] ]. It is classified as an antiplatelet agent, often used to improve peripheral circulation in diabetic patients [ [], [] ]. Sarpogrelate is metabolized into its active metabolite, (R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propanol (M-1), which also exhibits antagonistic activity at 5-HT2A receptors [ [], [], [], [] ].
Sarpogrelate is derived from the chemical class of arylmethyloxyphenyl derivatives. Its primary function as a serotonin receptor antagonist allows it to modulate various physiological processes, particularly those related to vascular health. The compound has been studied extensively for its pharmacological properties and therapeutic applications, particularly in cardiology and vascular medicine.
Sarpogrelate can be synthesized through various methods, with notable approaches including:
These synthesis methods highlight the versatility and adaptability of chemical reactions used to produce sarpogrelate efficiently.
Sarpogrelate's molecular structure can be characterized by its specific arrangement of atoms that confer its biological activity. The compound features a complex arrangement that includes:
The presence of these functional groups allows sarpogrelate to interact specifically with serotonin receptors, leading to its pharmacological effects.
Sarpogrelate undergoes several chemical reactions that are crucial for its synthesis and activity:
These reactions are pivotal not only in synthesizing sarpogrelate but also in understanding its mechanism of action within biological systems.
Sarpogrelate functions primarily as a selective antagonist at the serotonin 2A receptor. Its mechanism involves:
Sarpogrelate exhibits several important physical and chemical properties:
These properties are essential for understanding how sarpogrelate can be formulated into effective pharmaceutical preparations.
Sarpogrelate has several scientific applications:
Sarpogrelate (originally designated MCI-9042 or LS-187,118) emerged from research into 5-HT₂ receptor pharmacology. Initial in vitro and animal studies demonstrated its ability to block serotonin’s effects on platelet aggregation and vascular tone. In a pivotal thrombosis model, sarpogrelate dose-dependently reduced thrombus formation by antagonizing 5-HT₂A receptors on platelet membranes [2] [8]. Subsequent clinical studies in the 1990s validated its antiplatelet effects in humans, particularly in diabetes mellitus and peripheral arterial disease, where it reduced urinary thromboxane A₂ and albumin excretion [5] [6].
A significant expansion of sarpogrelate’s therapeutic profile occurred with the discovery of its neuroprotective properties. In vivo studies using light-induced retinopathy models in BALB/c mice revealed that sarpogrelate preserved retinal morphology and function. Doses of 40–50 mg/kg administered intraperitoneally provided full protection against photoreceptor degeneration, while lower doses (15 mg/kg) showed partial efficacy. Remarkably, a single 50 mg/kg dose pre-exposure conferred complete retinal protection [1]. This neuroprotection was potentiated by co-administration with the 5-HT₁A agonist 8-OH-DPAT, suggesting synergistic serotonergic modulation [1].
Table 1: Key Milestones in Sarpogrelate Development
Year | Development Phase | Key Finding |
---|---|---|
1980s | Preclinical Synthesis | Identification as selective 5-HT₂A antagonist (MCI-9042) |
1993 | Early Clinical Study | Inhibition of serotonin-induced platelet aggregation in type 2 diabetes |
2002 | Cardiovascular Application | Demonstrated efficacy in angina pectoris and coronary microcirculation improvement |
2007 | Neurological Application | Attenuation of neurogenic pain in rat disc herniation models |
2015 | Retinopathy Study | Full retinal protection in murine light-induced damage models at 50 mg/kg |
Sarpogrelate is pharmacologically classified as a selective 5-HT₂A receptor antagonist with additional affinity for 5-HT₂B and 5-HT₂C subtypes, though at lower potency (binding affinity [Ki]: 5-HT₂A = 15 nM; 5-HT₂C = 150 nM; 5-HT₂B = 1,000 nM) [3] [5] [10]. Its chemical structure consists of a dimethylaminoethyl succinate core linked to a methoxyphenethyl phenoxy moiety, enabling optimal interaction with the 5-HT₂A receptor’s orthosteric site. Molecular docking studies show electrostatic interactions between its carboxylic acid group and residues in the receptor’s transmembrane domain (e.g., Asp155³·³²) [5] [9].
Table 2: Pharmacodynamic Profile of Sarpogrelate
Parameter | Characteristic |
---|---|
Primary Target | 5-HT₂A receptor antagonist (IC₅₀: 0.3 μM) |
Secondary Targets | Weak 5-HT₂B/2C antagonism |
Platelet Effects | Inhibition of serotonin-potentiated aggregation |
Neuroprotective Mechanism | Attenuation of oxidative stress in retinal neurons |
Metabolic Effects ↑ Insulin sensitivity via adiponectin production |
Sarpogrelate’s peripherally selective action is attributed to limited blood-brain barrier permeability. Pharmacokinetic studies in rats show peak brain concentrations at ~2% of plasma levels after oral administration [5] [14]. This property underpins its utility in peripheral diseases without central neurological side effects. Key pharmacological actions include:
Sarpogrelate is approved for clinical use in several Asian countries, with indications centered on thrombotic and ischemic conditions:
A phase II European trial (2006) evaluated sarpogrelate (200 mg BID/TID) in intermittent claudication. Though the primary endpoint (absolute claudication distance) did not significantly improve versus placebo, responder analysis (≥50% walking distance increase) favored sarpogrelate (p=0.035) [6]. This suggested subpopulation efficacy, prompting calls for larger trials. Korea United Pharm developed a controlled-release formulation (UI03SPG300CT) to optimize pharmacokinetics, completing phase I trials in 2011 [4].
Table 3: Global Regulatory Status of Sarpogrelate
Region | Trade Name | Approved Indications | Development Status |
---|---|---|---|
Japan | Anplag® | Peripheral arterial disease, ischemic stroke | Marketed since 1993 |
South Korea | Anplag® | Thrombotic complications of diabetes | Marketed |
China | Generic | Buerger’s disease, Raynaud’s phenomenon | Marketed |
Europe | - | Intermittent claudication | Phase II completed (2006) |
Comparative studies against established antiplatelets exist. The S-ACCESS trial (n=1,510) compared sarpogrelate (100 mg TID) with aspirin (81 mg/day) in secondary stroke prevention. While non-inferiority was not achieved, sarpogrelate showed fewer bleeding events (11.9% vs. 17.3%), highlighting its safety advantage [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7